(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple functional groups, including a chloro substituent, a tetrahydrofuran ring, a pyridine ring, and a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves a multi-step process. One common approach is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yields This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is studied for its potential as a bioactive molecule. It has shown promise in inhibiting specific enzymes and interacting with biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent . Further research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Compared to similar compounds, (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16ClN7O2 |
---|---|
Molecular Weight |
361.78 g/mol |
IUPAC Name |
7-chloro-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C15H16ClN7O2/c16-13-12-14(20-15(17)19-13)23(22-21-12)6-9-2-1-3-10(18-9)7-25-11-4-5-24-8-11/h1-3,11H,4-8H2,(H2,17,19,20)/t11-/m0/s1 |
InChI Key |
WDEHMCKFQQVGLL-NSHDSACASA-N |
Isomeric SMILES |
C1COC[C@H]1OCC2=CC=CC(=N2)CN3C4=C(C(=NC(=N4)N)Cl)N=N3 |
Canonical SMILES |
C1COCC1OCC2=CC=CC(=N2)CN3C4=C(C(=NC(=N4)N)Cl)N=N3 |
Origin of Product |
United States |
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